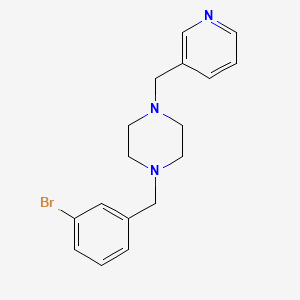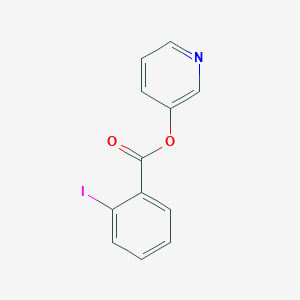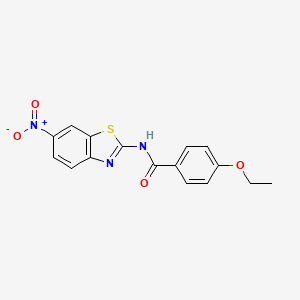
N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea, also known as DMET, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMET belongs to the class of thiourea derivatives and has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound's antiviral activity is thought to be due to its ability to inhibit viral replication. This compound's anti-inflammatory activity is believed to be mediated through the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been found to inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea in lab experiments is its broad range of biological activities. This compound has been found to exhibit antitumor, antiviral, and anti-inflammatory effects, making it a versatile compound for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
The synthesis method of N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea involves the reaction of 3,4-dimethoxybenzylamine with 4-ethoxyphenyl isothiocyanate in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 180-182°C. The purity of this compound can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxybenzyl)-N'-(4-ethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been shown to possess antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-23-15-8-6-14(7-9-15)20-18(24)19-12-13-5-10-16(21-2)17(11-13)22-3/h5-11H,4,12H2,1-3H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLQFGNFMHZSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)
![1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)
![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)
![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5786999.png)

![4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5787016.png)






![1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5787058.png)